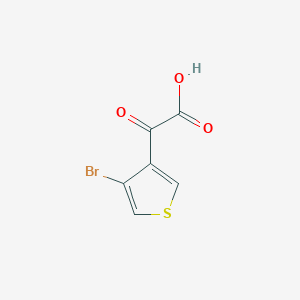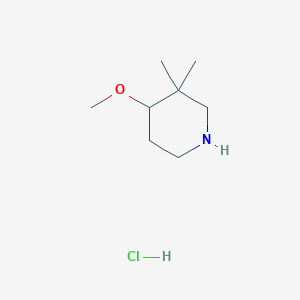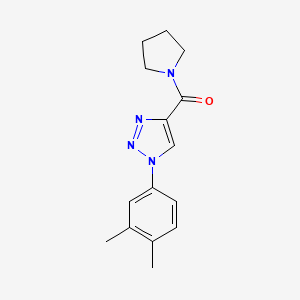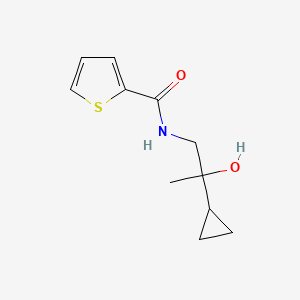
2-(4-Bromothiophen-3-yl)-2-oxoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromothiophen-3-yl)-2-oxoacetic acid, also known as BTAA, is a versatile building block in organic synthesis. It is a heterocyclic compound that contains a thiophene ring and a carboxylic acid group. BTAA has been extensively studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 2-(4-Bromothiophen-3-yl)-2-oxoacetic acid is not fully understood. However, it is believed that 2-(4-Bromothiophen-3-yl)-2-oxoacetic acid may act as a prodrug, which is converted to an active metabolite in vivo. The active metabolite may then interact with various enzymes or receptors in the body, leading to its biological effects.
Biochemical and Physiological Effects:
2-(4-Bromothiophen-3-yl)-2-oxoacetic acid has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, such as breast cancer and lung cancer cells. It has also been shown to exhibit antifungal and antibacterial activities against various strains of fungi and bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Bromothiophen-3-yl)-2-oxoacetic acid has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It is also stable under standard laboratory conditions. However, it has some limitations, such as its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-Bromothiophen-3-yl)-2-oxoacetic acid. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, fungal infections, and bacterial infections. Another direction is to explore its potential as a catalyst in organic synthesis reactions. Additionally, the development of new synthetic methods for 2-(4-Bromothiophen-3-yl)-2-oxoacetic acid and its derivatives may lead to the discovery of new compounds with novel biological activities.
Synthesemethoden
The synthesis of 2-(4-Bromothiophen-3-yl)-2-oxoacetic acid involves a multi-step reaction sequence. The starting material is 3-bromothiophene, which undergoes lithiation with n-butyllithium to form the corresponding organolithium intermediate. The intermediate is then quenched with carbon dioxide to give the carboxylic acid derivative. The carboxylic acid is then activated with a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and reacted with the appropriate amine to give the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromothiophen-3-yl)-2-oxoacetic acid has been widely used as a building block in the synthesis of various organic compounds. It has been used to synthesize novel heterocyclic compounds, such as benzothiazoles, pyrazoles, and pyridines. These compounds have been investigated for their biological activities, such as anticancer, antifungal, and antibacterial properties.
Eigenschaften
IUPAC Name |
2-(4-bromothiophen-3-yl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO3S/c7-4-2-11-1-3(4)5(8)6(9)10/h1-2H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEUKVKAPMYUAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)C(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromothiophen-3-yl)-2-oxoacetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({[(4-Methylbenzyl)amino]carbonyl}amino)acetic acid](/img/structure/B2840387.png)

![1-((1-(butylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2840389.png)
![N-(4-ethoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2840395.png)

![2-({2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-5-nitrophenyl}methylene)-3-quinuclidinone](/img/structure/B2840399.png)

![2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2840402.png)
![N-Cyclopentyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2840403.png)

![4-[(cyclopropylcarbonyl)amino]-N-(4-methylbenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2840405.png)
![1-Methyl-3-({thieno[3,2-d]pyrimidin-4-yloxy}methyl)piperidine](/img/structure/B2840406.png)
![N-(2,5-dimethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2840407.png)
